molecular formula C9H9N5OS2 B1681134 N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide CAS No. 317337-07-8

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide

Cat. No. B1681134
M. Wt: 267.3 g/mol
InChI Key: DSZWZHYEFYRNQI-UHFFFAOYSA-N
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Description

“N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound is related to 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In some cases, the reaction of 4,5-dihydro-1H-pyrazol-4-ols with isothiocyanates can lead to the formation of carbothioamides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), liquid chromatography-mass spectrometry (LCMS), and nuclear magnetic resonance (NMR) . Density functional theory (DFT) and its time-dependent extension (TD-DFT) can also be used to study the structural, electronic, and charge transport properties of this compound .


Chemical Reactions Analysis

Oxadiazoles, including this compound, have been found to have a wide range of chemical and biological properties . They can interact with various biological targets, such as enzymes and nucleic acids, through a variety of mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques, including FT-IR, LCMS, and NMR . The compound’s molecular weight is 194.21 .

Scientific Research Applications

Anticonvulsant Activity

A study focused on the synthesis and evaluation of newer benzimidazole derivatives, incorporating elements essential for anticonvulsant activity, has shown significant results. The compounds exhibited potent anticonvulsant outcomes in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ), demonstrating the therapeutic potential of such derivatives in managing convulsive disorders (Bhanupriya Bhrigu et al., 2012).

Antimicrobial and Anti-cancer Activity

Another study elaborates on the synthesis of N-phenylmorpholine derivatives linked with thiazole or formazan moieties. These compounds were evaluated for their DNA binding ability and exhibited both antimicrobial and anti-cancer activities, highlighting their potential in treating infectious diseases and cancer (T. Farghaly et al., 2020).

Antibacterial Activity

Research into oxadiazole derivatives has also revealed their promising antibacterial properties. Compounds synthesized from hydrazinecarbothioamides demonstrated significant inhibitory effects against both Gram-negative and Gram-positive bacteria, underscoring their potential as antibacterial agents (H. Kaur et al., 2011).

Herbicidal Activity

A novel approach involving the synthesis of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring showed moderate to high herbicidal activity against various weeds. This indicates the potential application of these compounds in agricultural practices to control weed growth without harming crops (H. Tajik & A. Dadras, 2011).

properties

IUPAC Name

1-amino-3-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS2/c10-12-8(16)11-6-3-1-5(2-4-6)7-13-14-9(17)15-7/h1-4H,10H2,(H,14,17)(H2,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZWZHYEFYRNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
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N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
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N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
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N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
Reactant of Route 5
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide

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